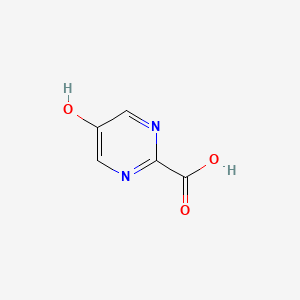

5-Hydroxypyrimidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGYXYPWJJUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyrimidine-2-carboxylic acid typically involves the reaction of 5-bromo-2-cyanopyrimidine with appropriate reagents under controlled conditions. One common method includes the use of hydroxide ions to facilitate the hydrolysis of the cyano group, followed by oxidation to introduce the hydroxyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process generally involves fewer reaction steps and utilizes readily available starting materials to achieve cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Hydroxypyrimidine-2-carboxylic acid is a chemical compound with several applications, primarily in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Method

A method for synthesizing this compound involves reacting 5-bromo-2-cyanopyrimidine with phenylcarbinol to produce 5-benzyloxy-2-cyanopyrimidine . The 5-benzyloxy-2-cyanopyrimidine is then reacted under alkaline conditions, and the product is obtained through acid adjustment, filtration, and drying . The synthesis consists of two steps with reported yields of 90% and 67%, respectively .

Steps:

- React 5-bromo-2-cyanopyrimidine with phenylcarbinol in toluene, adding cesium carbonate, cuprous iodide, and 1,10-phenanthroline at 80-110°C. After the reaction is complete, cool to room temperature and purify to obtain 5-benzyloxy-2-cyanopyrimidine .

- Dissolve the 5-benzyloxy-2-cyanopyrimidine in water, add a strong base, and react at 25-100°C. Cool to room temperature, add acid to adjust the pH, and filter and dry the solid to obtain this compound . Hydrochloric acid (1N) can be used to adjust the pH value to 3-4 .

Applications

- Pharmaceutical Intermediate: this compound is an intermediate in the preparation of DGAT1 inhibitors . It can also be used as a precursor for pharmaceuticals .

- Synthesis of other compounds: It is used as a synthetic intermediate for (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, which is useful as a synthetic intermediate for β-lactamase inhibitors .

- Other potential uses: 5-hydroxypyridine-2-carboxylic acid may be useful as a precursor for pesticides, plant growth enhancers, surfactants, and polymers . It can be produced from enzymatically-degraded alginate in the presence of ammonia or an ammonium ion .

Wirkmechanismus

The mechanism of action of 5-Hydroxypyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes involved in inflammatory processes, making it a potential anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Below is a systematic comparison of 5-hydroxypyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent positions, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The phenyl group in 5-phenylpyrimidine-2-carboxylic acid significantly increases lipophilicity compared to the hydroxylated analogs, impacting membrane permeability .

- Polarity : Multiple hydroxyl groups (e.g., 2,4-dihydroxypyrimidine-5-carboxylic acid) enhance water solubility, critical for bioavailability .

Antimicrobial Activity:

- 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid derivatives exhibit moderate to significant antibacterial and antifungal activity, attributed to the hydroxymethyl and amino groups facilitating target interactions .

Enzymatic Interactions:

Biologische Aktivität

5-Hydroxypyrimidine-2-carboxylic acid (5-HPA) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of 5-HPA, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is characterized by its pyrimidine ring structure, which is pivotal in influencing its biological properties. The presence of hydroxyl and carboxyl functional groups allows for various interactions with biological targets.

The biological activity of 5-HPA is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit key enzymes involved in metabolic pathways or interfere with receptor-ligand interactions, leading to observed pharmacological effects. The exact molecular targets can vary based on the biological context.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-HPA against various pathogens. Its activity has been evaluated against both Gram-positive and Gram-negative bacteria, showcasing promising results in inhibiting multidrug-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | |

| Escherichia coli | 128 µg/mL | |

| Clostridium difficile | 128 µg/mL |

The compound demonstrated a structure-dependent antimicrobial activity, indicating that modifications to its chemical structure could enhance its efficacy against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, 5-HPA has been investigated for its anticancer potential. Studies utilizing various cancer cell lines have shown that derivatives of 5-HPA can induce cytotoxicity and inhibit cell proliferation.

Case Study: Anticancer Activity Against A549 Cells

In a study assessing the anticancer effects on A549 human lung adenocarcinoma cells, several derivatives of 5-HPA were tested:

- Compound A : Reduced cell viability by 67.4% (p = 0.003).

- Compound B : Reduced cell viability to 59.5%.

- Compound C : Significantly enhanced anticancer activity with a reduction in viability to 24.5% (p < 0.0001) when compared to control treatments.

These findings suggest that structural modifications can significantly impact the anticancer efficacy of compounds derived from 5-HPA.

Comparative Studies

Comparative analyses with similar compounds such as methyl-5-hydroxypyrimidine-2-carboxylate reveal insights into how slight variations in structure can lead to different biological activities. For example, methyl derivatives often exhibit enhanced solubility and bioavailability, which can improve their pharmacological profiles.

Table 2: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Hydroxypyrimidine-2-carboxylic acid derivatives?

- Methodological Answer : A widely used approach involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This method yields oxime derivatives (e.g., 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids) with high efficiency (90–95% yields) and minimal side reactions. Key parameters include stoichiometric control of hydroxylamine HCl and maintaining alkaline conditions to facilitate nucleophilic attack .

Q. How are structural and purity characteristics of this compound derivatives validated?

- Methodological Answer : Structural confirmation relies on FT-IR (to identify functional groups like C=O and N–O stretches), NMR (to assign proton environments), and mass spectrometry (to determine molecular ion peaks). Purity is assessed via melting point analysis and chromatographic techniques (e.g., TLC or HPLC). For example, FT-IR peaks at 1680–1700 cm confirm carbonyl groups in pyrimidine derivatives .

Q. What preliminary biological assays are suitable for screening antimicrobial activity in these derivatives?

- Methodological Answer : Standardized agar diffusion (Kirby-Bauer) and broth dilution (MIC determination) methods are used. Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) are cultured on nutrient agar, with compound-loaded discs or serial dilutions incubated at 37°C. Zones of inhibition or MIC values (µg/mL) are compared to positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization requires balancing reaction time, temperature, and reagent ratios. For instance, extending reflux time beyond 4–6 hours may degrade products, while excess hydroxylamine HCl can increase oxime formation. Parallel experiments with varying NaOH concentrations (1–2 M) can identify optimal pH for nucleophilic substitution. Kinetic studies (e.g., time-lapsed TLC) help track intermediate formation .

Q. What strategies resolve contradictions in antimicrobial activity data across different assays?

- Methodological Answer : Discrepancies between diffusion and dilution assays often arise from compound solubility or diffusion limitations. To reconcile

- Use DMSO as a co-solvent to enhance solubility.

- Validate results with time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Perform statistical analysis (e.g., ANOVA) to quantify variability between replicates .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO, –Cl) at the 4-phenyl position improves antimicrobial potency by increasing membrane permeability. Fused heterocycles (e.g., benzo- or thieno-pyrimidines) enhance π-stacking interactions with microbial DNA or enzymes. Computational docking (e.g., AutoDock) predicts binding affinities to targets like dihydrofolate reductase .

Q. What advanced spectroscopic techniques address challenges in characterizing tautomeric forms of this compound?

- Methodological Answer : Dynamic - HMBC NMR and variable-temperature FT-IR differentiate tautomers (e.g., keto-enol equilibria). For example, downfield NMR shifts (~12–14 ppm) indicate enolic –OH protons, while NMR confirms carbonyl carbon environments. X-ray crystallography provides definitive tautomeric assignments via bond-length analysis .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.